6-(4-Bromophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core with a bromophenyl and an ethylthio substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways leads to downstream effects such as a decrease in cell proliferation and angiogenesis, which are crucial for tumor growth and metastasis .
Pharmacokinetics
The compound’s ability to inhibit its targets suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also shows excellent kinase inhibitory activities against c-Met and VEGFR-2 . Moreover, it can inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of A549 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives.
Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent on a phenyl-substituted triazolopyridazine.
Addition of the Ethylthio Group: This can be done through a nucleophilic substitution reaction where an ethylthio group is introduced using reagents like ethylthiol or ethylthiolate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium amide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted triazolopyridazine.
Substitution: Amino or thio-substituted triazolopyridazine.
Scientific Research Applications
6-(4-Bromophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-Chlorophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-Methylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
The presence of the bromophenyl group may impart unique electronic and steric properties, potentially affecting the compound’s reactivity and interaction with biological targets. This could make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
6-(4-bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4S/c1-2-19-13-16-15-12-8-7-11(17-18(12)13)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQLDAGMOLQKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.